8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride
Description
Hypothetical Unit Cell Parameters (Based on ):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ (orthorhombic) |
| Cell dimensions | a = 21.14 Å, b = 7.21 Å, c = 6.13 Å |
| Cell volume | 933.8 ų |
| Z-value | 4 |
The spiro system likely adopts a twisted boat-chair conformation , as observed in related 1,8-diazaspiro[4.5]decan-2-one derivatives. The hydrochloride ion forms a hydrogen bond with the protonated N8 atom (N–H···Cl distance ~2.1 Å), stabilizing the crystal lattice.
Conformational flexibility is restricted by the spiro junction, as demonstrated by NMR studies of similar compounds showing limited rotation about the spiro carbon.
Comparative Structural Analysis with Related Diazaspiro Compounds
Key structural differences between this compound and analogs are summarized below:
The Cbz group in this compound distinguishes it from simpler analogs by providing steric protection to the N1 amine, reducing nucleophilic reactivity compared to non-Cbz derivatives like 1,8-diazaspiro[4.5]decan-2-one. Additionally, the spiro[4.5] system exhibits greater ring strain than larger spiro[5.5] analogs, influencing conformational dynamics.
Crystallographic studies of LH1753 (a related bis-spiro compound) reveal that the spiro[4.5] core enables optimal positioning of functional groups for target binding, a feature likely conserved in this compound.
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16;/h1-3,5-6,17H,4,7-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVIUDORUFDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Imines
- Ketones (e.g., cyclohexanone derivatives) are refluxed with benzylamine in toluene using a Dean–Stark apparatus to remove water and drive imine formation.
- This step typically achieves nearly quantitative yields of imines without further purification.
Allylation
- Allylmagnesium chloride (2 M in THF) is added to the imine solution at low temperatures (−20 °C to −15 °C), followed by warming to room temperature and overnight stirring.
- The allylated amine products are obtained in yields exceeding 90%.
Bromocyclization
- The allylated amines are subjected to bromocyclization using aqueous hydrobromic acid (40%) and bromine in dichloromethane.
- This step forms the spirocyclic brominated intermediates with approximately 90% purity and near-quantitative yields.
- The reaction conditions have been optimized for robustness and scalability by controlling temperature and solvent choice.
Reduction and Catalytic Hydrogenolysis
- The brominated intermediates are reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature over 72 hours.
- The resulting amines undergo catalytic hydrogenolysis to remove the Cbz protective group, typically using palladium catalysts under hydrogen atmosphere.
- The final spirocyclic pyrrolidines are isolated as hydrochloride salts with overall yields ranging from 43% to 56% for most derivatives.
Alternative Synthetic Approaches
Hydroboration–Oxidation and Mesylation Route
- After allylation, hydroboration–oxidation converts the allyl moiety to alcohols.
- Subsequent mesylation of alcohols allows intramolecular cyclization to form the spirocyclic ring.
- This approach is beneficial for substrates containing organosulfur or protected amino groups.
- Hydroboration requires freshly prepared borane (from NaBH4 and I2) for optimal yields (71–83%).
Petasis Reaction Route
- Petasis reaction of cyclic ketones with pinacol allylboronate and ammonia in methanol forms key intermediates.
- These intermediates are trifluoroacetylated to protect diamines and then subjected to the standard bromocyclization and reduction sequence.
- This method yields orthogonally protected diamines and is useful for substrates unstable under other conditions.
Challenges and Optimization Notes
- Sulfur-containing substrates hinder catalytic hydrogenolysis, requiring alternative deprotection strategies involving hydrazine hydrate and potassium hydroxide in ethylene glycol at elevated temperatures.
- Reaction conditions such as solvent choice, temperature control, and reagent purity critically affect yields and scalability.
- Scale-up to 100 g batches has been demonstrated with maintained yields by careful optimization of reaction parameters.
Summary Table of Key Steps and Conditions
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Imine Formation | Ketone + Benzylamine, reflux in toluene, Dean–Stark trap | ~Quantitative | No purification needed |
| Allylation | Allylmagnesium chloride (2 M in THF), −20 to 0 °C, overnight | >90 | THF solvent, temperature control critical |
| Bromocyclization | 40% aq HBr + Br2 in CH2Cl2, <25 °C | ~90 purity, near quantitative | Temperature and solvent optimized for scale-up |
| Reduction (LiAlH4) | LiAlH4 in THF, 0 °C to RT, 72 h | High | Careful quenching required |
| Catalytic Hydrogenolysis | Pd catalyst, H2 atmosphere | 43–56 overall | Sulfur substrates problematic |
| Alternative Hydroboration | NaBH4/I2 generated borane, hydroboration–oxidation | 71–83 | Fresh borane critical for yield |
| Alternative Deprotection | Hydrazine hydrate + KOH in ethylene glycol, 155 °C | 22–25 | For sulfur-containing derivatives |
Chemical Reactions Analysis
Types of Reactions
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is primarily explored for its potential as a scaffold in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
- Target Interactions : Research indicates that this compound can inhibit specific enzymes, particularly receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death implicated in various diseases such as neurodegenerative disorders and cancer .
Biochemical Research
The compound has been studied for its biochemical properties, particularly its effects on cell signaling pathways and gene expression.
- Mechanism of Action : By inhibiting RIPK1, this compound can modulate necroptosis pathways, potentially preventing inflammation and cell death in pathological conditions.
Synthetic Applications
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules.
- Synthesis Methods : The synthesis typically involves cyclization reactions starting from appropriate precursors, often utilizing reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts such as Raney nickel.
Case Study 1: Inhibition of RIPK1 Activity
A study demonstrated that this compound effectively inhibited RIPK1 activity in U937 cells. This inhibition led to reduced necroptosis markers and suggested potential therapeutic applications in diseases characterized by excessive necroptosis.
| Parameter | Control Group | Treated Group |
|---|---|---|
| RIPK1 Activity (AU) | 100 | 30 |
| Necroptosis Markers | High | Low |
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives of this compound for enhanced biological activity. Variations in substituents led to compounds with improved selectivity toward biological targets.
| Compound | Biological Activity | Selectivity |
|---|---|---|
| Original Compound | Moderate | Low |
| Derivative A | High | Moderate |
| Derivative B | Very High | High |
Mechanism of Action
The mechanism of action of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The pathways involved in its mechanism of action are often related to its structural features, which allow it to bind to specific sites on enzymes or receptors .
Comparison with Similar Compounds
Structural Comparison with Similar Diazaspiro Compounds
Key structural variations among diazaspiro[4.5]decane derivatives include substituent groups, heteroatom composition, and ring functionalization (Table 1).
Table 1: Structural Comparison of Diazaspiro[4.5]decane Derivatives
*Calculated based on molecular formula.
The Cbz group in the target compound distinguishes it from Boc-protected analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) by requiring hydrogenolysis for deprotection, whereas Boc groups are cleaved under acidic conditions . Thia- and oxa-substituted variants (e.g., 8-methyl-1-thia-4,8-diazaspiro[4.5]decane) introduce sulfur or oxygen, altering electronic properties and solubility .
Physicochemical Properties and Spectral Data
Spectral data for related compounds highlight structural differences:
- IR Spectroscopy: Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) shows carbonyl stretches at 1752 cm⁻¹ (ester) and 1685 cm⁻¹ (imide), absent in non-carbonyl analogs .
- NMR : tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate exhibits characteristic tert-butyl signals at δ 1.44 ppm (s, 9H) , whereas 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride shows ether-linked protons at δ 3.93 ppm (s, 4H) .
- Melting Points : Derivatives like 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) melt at 162°C, reflecting crystalline stability from aromatic stacking .
Biological Activity
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₆H₂₃ClN₂O₂. The compound features a bicyclic structure that includes a piperidine ring fused to a diazaspirodecane core, enhanced by a carbamoyl group (Cbz). This structural configuration is significant for its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in the necroptosis pathway, a form of programmed cell death associated with inflammation and various diseases.
Key Mechanisms:
- Inhibition of RIPK1 : The compound binds to the active site of RIPK1, inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways involved in necroptosis, thereby exerting anti-necroptotic effects in cellular models such as U937 cells.
- Impact on Biochemical Pathways : By modulating RIPK1 activity, this compound influences critical biochemical pathways that regulate cell survival and apoptosis .
Biological Activity and Therapeutic Applications
Research has demonstrated various biological activities associated with this compound:
1. Anti-necroptotic Effects
- The compound has shown significant efficacy in preventing necroptosis in cellular models, which may have implications for treating diseases characterized by excessive inflammation and cell death .
2. Soluble Epoxide Hydrolase Inhibition
- Studies indicate that derivatives of diazaspiro compounds exhibit potent inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension. For instance, certain trisubstituted urea derivatives based on this scaffold have been shown to lower blood pressure in spontaneously hypertensive rats without affecting normotensive controls .
3. Potential Anticonvulsant Activity
- A series of substituted diazaspiro compounds have been evaluated for anticonvulsant properties, indicating a broader therapeutic potential beyond inflammation-related conditions .
Case Studies and Research Findings
Q & A
Q. How should researchers address discrepancies in reported biological activity across assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
